2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde

Synthetic Chemistry Cross-Coupling Process Chemistry

Isomer-dependent reactivity risks delaying SAR programs? The 2'-CF3 group in CAS 198205-95-7 introduces steric hindrance that alters biaryl dihedral angle - a conformational feature absent in 3'- or 4'- analogs, directly impacting target binding. • Proven 88% Suzuki-Miyaura coupling yield enables efficient scale-up from mg to multi-gram quantities. • LogP 4.26 & CYP2D6 interaction profile make it an ideal starting point for CNS-focused library synthesis. Direct procurement of this exact isomer ensures reaction reproducibility and project continuity.

Molecular Formula C14H9F3O
Molecular Weight 250.21 g/mol
CAS No. 198205-95-7
Cat. No. B172345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
CAS198205-95-7
Molecular FormulaC14H9F3O
Molecular Weight250.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F
InChIInChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H
InChIKeySDDRLRQYSYHJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2'-Trifluoromethyl-Biphenyl-4-Carbaldehyde: Overview


2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde (CAS 198205-95-7), also known as 4-[2-(trifluoromethyl)phenyl]benzaldehyde, is a fluorinated biphenyl aldehyde building block . With a molecular weight of 250.22 g/mol, it features a trifluoromethyl substituent at the 2'-position of a biphenyl scaffold and an aldehyde group at the 4-position . This specific substitution pattern defines its unique chemical space, influencing its reactivity in nucleophilic addition, oxidation, and cross-coupling reactions . Its predicted LogP of 4.26 and a density of 1.251 g/cm³ underscore its lipophilic character and utility in constructing more complex, drug-like molecules [1].

Fluorinated biphenyl aldehyde building block
Suzuki-Miyaura cross-coupling ready
Aldehyde handle for imine, hydrazone, or heterocycle formation

Why Analogous Aldehydes Are Not Interchangeable


While several trifluoromethyl-biphenyl-carbaldehyde isomers exist (e.g., 3'-trifluoromethyl, 4'-trifluoromethyl), their substitution pattern directly dictates the three-dimensional molecular shape, electronic distribution, and consequently, reactivity and biological target engagement . The 2'-position of the trifluoromethyl group in CAS 198205-95-7 introduces significant steric hindrance and a unique electronic environment around the biphenyl dihedral angle, which is not present in the 3'- or 4'- analogs [1]. This steric and electronic profile can dramatically alter the outcome of subsequent reactions, such as the formation of imines, hydrazones, or Suzuki coupling products . In drug discovery, this single positional change can be the difference between a potent hit and an inactive compound, as it affects binding pocket complementarity. Furthermore, the specific reactivity of this 2'-substituted aldehyde in key transformations is not reliably predicted by the behavior of its isomers, making direct procurement of the exact CAS number essential for reproducibility and project continuity .

Reactivity shift

2'-CF₃ steric hindrance may alter coupling and condensation outcomes vs. 3'- or 4'-isomers

Electronic mismatch

Substitution pattern changes biphenyl dihedral angle, affecting downstream target engagement

Reproducibility risk

Isomer-specific reactivity cannot be reliably predicted from analog data; exact CAS required

Quantitative Differentiation vs. Structural Analogs


Suzuki Coupling Efficiency

The synthesis of 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde (CAS 198205-95-7) via Suzuki-Miyaura cross-coupling demonstrates a quantifiable difference in efficiency compared to its 4'-trifluoromethyl analog. A reported protocol achieves an 88% isolated yield for the target compound using 2-bromobenzotrifluoride and 4-formylphenylboronic acid under standard conditions . In contrast, analogous syntheses for the 4'-trifluoromethyl isomer (CAS 90035-34-0) often report lower or more variable yields due to differing electronic effects and steric influences on the catalytic cycle [1]. This yield differential is a critical factor in cost-of-goods calculations and process scale-up decisions.

Suzuki Coupling Yield
Cross-study comparable
88% isolated yield (target) vs. lower yields for 4'-CF₃ analog
Yield advantage supports process economics; isomer matters
≥8 percentage point difference reported
Synthetic Chemistry Cross-Coupling Process Chemistry

Lipophilicity and Blood-Brain Barrier Penetration

The predicted partition coefficient (LogP) is a key descriptor of a molecule's lipophilicity and its potential for passive membrane permeability. The 2'-trifluoromethyl substitution pattern of CAS 198205-95-7 results in a calculated LogP of 4.26, as determined by multiple predictive models [1]. This value falls within an optimal range often associated with favorable blood-brain barrier (BBB) penetration and cellular permeability for CNS drug candidates. In contrast, the 4'-trifluoromethyl isomer (CAS 90035-34-0) exhibits a slightly different LogP profile, which can be attributed to altered electronic distribution and molecular shape [2].

Predicted LogP
Cross-study comparable
LogP = 4.26
Lipophilicity profile for CNS permeability design
4'-CF₃ isomer shows different LogP range
Medicinal Chemistry CNS Drug Discovery ADME Properties

CYP2D6 Inhibition Profile

In vitro profiling of cytochrome P450 (CYP) enzyme inhibition is a critical component of early drug safety assessment. 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde (CAS 198205-95-7) has been characterized and found to be a selective inhibitor of the CYP2D6 isoform, with no observed inhibition of CYP1A2, CYP2C19, or CYP2C9 under standard assay conditions . This selective inhibition profile is a distinct and quantifiable property that differentiates it from other structurally similar building blocks, which may exhibit broader or different CYP inhibition patterns [1].

CYP2D6 Inhibition
Class-level inference
Inhibits CYP2D6; no inhibition of CYP1A2, 2C19, 2C9
Early alert for DDI risk; requires confirmatory testing
Based on in vitro recombinant CYP assay
Drug Metabolism Cytochrome P450 Drug-Drug Interaction

High-Value Application Scenarios


CNS-Targeted Small Molecule Libraries

Given its calculated LogP of 4.26 and the selective CYP2D6 inhibition profile of the aldehyde core, this building block is ideally suited for constructing focused libraries aimed at CNS targets [1]. Medicinal chemists can leverage this core to synthesize analogs where the aldehyde is converted into amines, amides, or heterocycles. The specific lipophilicity and metabolic interaction profile provide a predictable starting point for optimizing blood-brain barrier penetration and managing CYP-mediated drug-drug interaction potential, a critical early consideration in CNS drug discovery programs .

Scale-Up of Fluorinated Biphenyl Intermediates

The documented 88% yield in Suzuki-Miyaura cross-coupling synthesis for this specific isomer (CAS 198205-95-7) provides process chemists with a reliable, high-efficiency route . This contrasts with the potentially lower and more variable yields reported for its 4'-trifluoromethyl analog. For projects requiring multi-gram to kilogram quantities of advanced fluorinated intermediates, selecting this building block can significantly reduce raw material costs, minimize waste, and improve overall process robustness, thereby derisking scale-up operations .

Kinase and Protease Inhibitor Exploration

Trifluoromethylated biphenyl scaffolds are a privileged motif in kinase and protease inhibitor design . The unique steric and electronic environment imposed by the 2'-CF3 group in this aldehyde influences the conformation of the biaryl system, which can be exploited to achieve specific binding modes. Researchers developing novel inhibitors can use this building block as a versatile handle to explore diverse chemical space through reactions at the aldehyde moiety, while the fixed 2'-trifluoromethyl substitution provides a distinct shape and electronics profile compared to other isomers, potentially leading to improved target selectivity and potency .

Application
Selection Property
Validation Focus
CNS-targeted small molecule libraries
Lipophilicity and metabolic interaction profile
Permeability and CYP-mediated DDI assessment
Scale-up of fluorinated biphenyl intermediates
High-yielding cross-coupling route
Process robustness and cost-of-goods validation
Kinase and protease inhibitor exploration
Unique 2'-CF₃ steric/electronic environment
Binding mode and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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